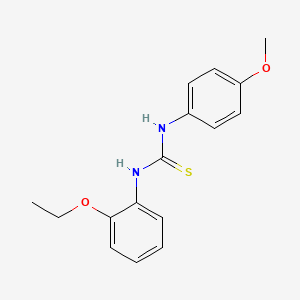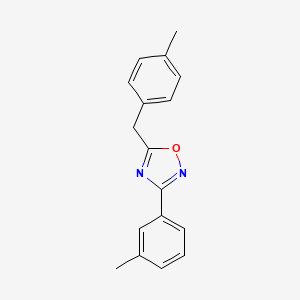
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves the inhibition of JAKs, which are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling. By inhibiting JAKs, this compound blocks the downstream signaling pathways that lead to the activation of STATs, which are transcription factors that regulate the expression of genes involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the JAK/STAT signaling pathway. In autoimmune disorders, this compound has been shown to inhibit the activity of T cells and other immune cells that are responsible for the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has several advantages for lab experiments, including its high potency and specificity for JAK inhibition. However, this compound also has some limitations, including its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide, including the optimization of its pharmacokinetic properties, the identification of new targets for JAK inhibitors, and the development of combination therapies that target multiple signaling pathways. Additionally, the use of this compound in combination with other drugs or immunotherapies may also be explored for the treatment of cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 2,6-dichloroaniline with 4-hydroxybenzaldehyde to form 2-cyano-3-(2,6-dichlorophenyl)acrylaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to obtain 2-cyano-3-(2,6-dichlorophenyl)acrylamide. The reaction scheme is shown below:
Applications De Recherche Scientifique
2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. This pathway is known to be dysregulated in many types of cancer, and JAK inhibitors like this compound have emerged as promising therapeutic agents.
In autoimmune disorders, this compound has been shown to inhibit the activity of T cells and other immune cells that are responsible for the pathogenesis of these diseases. Inflammatory diseases like rheumatoid arthritis and psoriasis have also been targeted with JAK inhibitors like this compound, which have shown promising results in clinical trials.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2,6-dichlorophenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-14-2-1-3-15(18)13(14)8-10(9-19)16(22)20-11-4-6-12(21)7-5-11/h1-8,21H,(H,20,22)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTVXUOWCCOORL-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)
![4-[(diethylamino)sulfonyl]benzamide](/img/structure/B5780373.png)
![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)
![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)



![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)

![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
![methyl 3-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5780459.png)
